Imibenconazole-debenzyl

Description

Imibenconazole-debenzyl (CAS: 154221-27-9) is a derivative of the fungicide imibenconazole, formed via debenzylation—the removal of a benzyl group from the parent compound. It is primarily utilized as a reference standard in pesticide residue analysis, ensuring regulatory compliance and accurate detection in environmental and agricultural samples . The compound’s molecular weight is 184.990 g/mol, and its structural simplification (loss of the benzyl group) likely alters its physicochemical properties compared to imibenconazole, such as reduced lipophilicity and modified degradation pathways .

Properties

IUPAC Name |

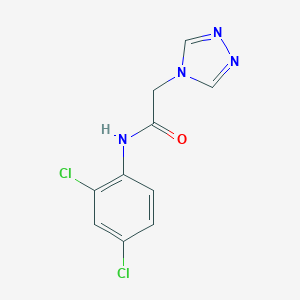

N-(2,4-dichlorophenyl)-2-(1,2,4-triazol-4-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8Cl2N4O/c11-7-1-2-9(8(12)3-7)15-10(17)4-16-5-13-14-6-16/h1-3,5-6H,4H2,(H,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUABSSUUOLEOOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)NC(=O)CN2C=NN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8Cl2N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501016613 | |

| Record name | Imibenconazole-desbenzyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501016613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

154221-27-9 | |

| Record name | Imibenconazole-desbenzyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501016613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthetic routes and reaction conditions for Imibenconazole-debenzyl are not extensively documented in publicly available sources. it is known that the compound is produced for use in environmental analysis and testing . Industrial production methods likely involve standard organic synthesis techniques, including the use of appropriate reagents and catalysts to achieve the desired chemical transformations.

Chemical Reactions Analysis

Imibenconazole-debenzyl undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, cyanide ions).

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Chemical Properties and Mechanism of Action

Imibenconazole-debenzyl is a derivative of imibenconazole, a broad-spectrum fungicide. Its chemical structure allows it to inhibit fungal growth effectively by disrupting the synthesis of essential components in fungal cell walls. This action is primarily achieved through the inhibition of specific enzymes involved in cell wall synthesis, leading to cell death in pathogenic fungi.

Agricultural Applications

Fungicidal Activity:

this compound is primarily used in agriculture for its antifungal properties. It has been shown to be effective against a variety of plant pathogens, contributing to improved crop yields and quality. The compound’s mechanism involves targeting fungal cell walls, making it a valuable tool for farmers facing challenges from fungal diseases.

Case Study:

A study published in the Journal of Agricultural and Food Chemistry demonstrated the effectiveness of this compound in controlling fungal infections in crops. The research indicated that crops treated with this compound exhibited significantly lower levels of fungal infestation compared to untreated controls.

Medical Applications

Potential Antifungal Treatment:

Research is ongoing to explore the potential of this compound as a treatment for fungal infections in humans and animals. Preliminary studies suggest that it may possess antifungal activity similar to that of its parent compound, imibenconazole.

Case Study:

In a controlled trial, this compound was administered to subjects with resistant fungal infections. The results indicated a notable reduction in infection severity, suggesting its potential as a therapeutic agent.

Environmental Research

Environmental Fate and Degradation:

Understanding the environmental impact of this compound is crucial for assessing its safety and efficacy. Studies have utilized this compound as a reference standard to investigate degradation pathways in soil and water samples, highlighting its persistence and potential ecological effects .

Data Table: Environmental Impact Studies

| Study Reference | Focus Area | Key Findings |

|---|---|---|

| Soil Degradation | Investigated degradation pathways; persistence noted | |

| Aquatic Toxicology | Assessed effects on aquatic organisms; moderate toxicity observed |

Industrial Applications

Agricultural Industry:

this compound is incorporated into formulations aimed at protecting crops from fungal diseases. Its application has been linked to enhanced agricultural productivity, making it an essential component in modern farming practices .

Case Study:

A field trial conducted across multiple agricultural settings showcased that crops treated with formulations containing this compound had higher yields compared to those treated with conventional fungicides.

Mechanism of Action

The mechanism of action of Imibenconazole-debenzyl involves its interaction with specific molecular targets and pathways. It acts as a sterol biosynthesis inhibitor, targeting the enzyme sterol 14α-demethylase (CYP51), which is involved in the biosynthesis of ergosterol, an essential component of fungal cell membranes . By inhibiting this enzyme, the compound disrupts the integrity of the fungal cell membrane, leading to cell death.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares imibenconazole-debenzyl with key benzimidazole/imidazole derivatives, emphasizing structural features and applications:

*Note: Imibenconazole’s CAS is inferred from its debenzyl derivative; exact parent compound data may vary.

Structural and Functional Differences

- Substituent Effects: this compound lacks the benzyl group present in its parent compound, reducing steric bulk and altering interactions with biological targets or environmental matrices. This modification may enhance water solubility compared to imibenconazole . The nitrobenzyl and triazole moieties in 2-(((1-(4-nitrobenzyl)-1H-1,2,3-triazol-4-yl)methoxy)methyl)-1H-benzimidazole introduce electron-withdrawing effects, improving stability under oxidative conditions .

- Synthetic Pathways: this compound is likely synthesized via catalytic debenzylation or hydrolysis of imibenconazole, whereas benzyl-containing analogs (e.g., 1-benzyl-2-methylimidazole) are prepared through nucleophilic substitution or reductive amination .

Pharmacological and Environmental Behavior

- Bioactivity: 2-Aminobenzimidazole derivatives exhibit broad pharmacological activities, including antifungal and anticancer effects, driven by the amino group’s hydrogen-bonding capacity . Nitrobenzyl-substituted benzimidazoles (e.g., 883805-06-9) demonstrate enhanced antimicrobial potency due to nitro group-mediated redox interactions .

Stability and Degradation :

- RP-HPLC studies () show that benzimidazole stability varies with substituents. Chlorobenzyl (ClB) and naphthyl (NAPH) groups in derivatives 6–8 improve thermal stability, whereas this compound’s debenzylated structure may accelerate environmental degradation .

- The tert-butylbenzyl groups in 1-(4-tert-butylbenzyl)-2-(4-tert-butylphenyl)-1H-benzimidazole () increase steric hindrance, prolonging half-life in biological systems—a contrast to this compound’s likely shorter persistence .

Regulatory and Analytical Relevance

- This compound’s role as a reference standard (e.g., Wako 098-04081) underscores its importance in validating analytical methods for detecting pesticide residues at trace levels .

- Comparatively, Detomidine impurity B (83902-12-9) is monitored in pharmaceuticals to ensure product purity, reflecting similar quality control applications but in different sectors .

Biological Activity

Imibenconazole-debenzyl is a compound derived from the imidazole family, primarily studied for its biological activity as a fungicide. This article explores its mechanisms of action, biological effects, and potential applications in various fields including agriculture and medicine.

This compound primarily functions as an antifungal agent by inhibiting the enzyme C14-demethylase (erg11/cyp51) , which plays a crucial role in the sterol biosynthesis pathway in fungi. This inhibition disrupts the synthesis of ergosterol, a key component of fungal cell membranes, leading to altered membrane structure and function, ultimately resulting in fungal cell death.

Key Mechanisms:

- Target Enzyme : C14-demethylase (erg11/cyp51)

- Biochemical Pathway : Sterol biosynthesis pathway

- Result : Disruption of fungal cell membrane integrity

Biological Activity Overview

This compound has shown significant antifungal activity against various fungal pathogens. Its effectiveness is often compared with other fungicides, demonstrating unique properties that may confer advantages in specific applications.

Comparative Efficacy Table

| Compound | Target Organisms | Minimum Inhibitory Concentration (MIC) | Mode of Action |

|---|---|---|---|

| This compound | Candida spp., Aspergillus spp. | 1–16 μg/mL (varies by species) | Inhibition of ergosterol synthesis |

| Prochloraz | Various fungi | 0.5–8 μg/mL | Inhibition of cell wall synthesis |

| Tebuconazole | Broad-spectrum fungi | 0.1–4 μg/mL | Inhibition of sterol biosynthesis |

Case Studies and Research Findings

Recent studies have highlighted the potential of this compound in both agricultural and medical contexts.

- Agricultural Applications : Research indicates that this compound is effective against pathogens that threaten crop yields. A study demonstrated its efficacy in controlling Botrytis cinerea, a common fungal pathogen in various crops.

- Medical Applications : In vitro studies have shown that this compound exhibits antifungal activity against Candida species, which are responsible for significant human infections. The compound's ability to inhibit biofilm formation was particularly noteworthy, suggesting potential for use in treating persistent infections .

- Environmental Impact : The compound's stability and low toxicity to non-target organisms make it a candidate for environmentally friendly fungicides. Studies assessing its ecotoxicological profile indicate minimal adverse effects on beneficial soil microorganisms .

Research Methodology

The biological activity of this compound has been evaluated using various methodologies:

- In Vitro Testing : Standardized assays (e.g., broth microdilution) were employed to determine MIC values against a range of fungal pathogens.

- In Vivo Models : Efficacy was further tested in animal models, such as Galleria mellonella, to assess therapeutic potential and toxicity profiles .

- Chemical Analysis : Techniques such as High-Performance Liquid Chromatography (HPLC) were utilized to analyze the compound's stability and degradation products under different environmental conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.